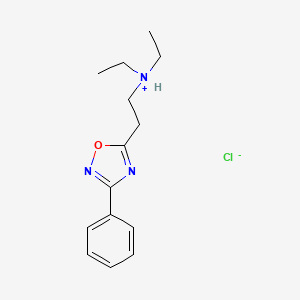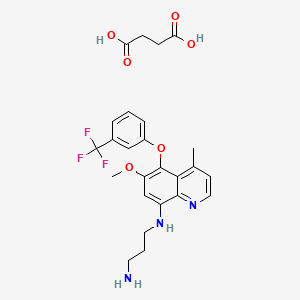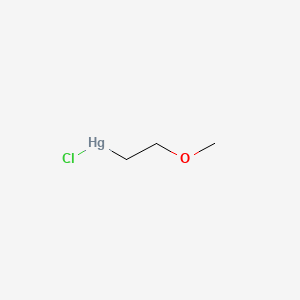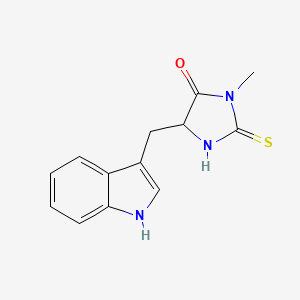
Oxolamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolamine hydrochloride is a compound primarily used as a cough suppressant. It possesses anti-inflammatory properties, which help reduce irritation in the respiratory tract. This compound is commonly used in the treatment of conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oxolamine hydrochloride typically involves the reaction of N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for yield and purity. The process includes steps such as:
Reaction: Combining the base compound with hydrochloric acid.
Purification: Using techniques like crystallization or recrystallization to obtain pure this compound.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: Oxolamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions include various oxadiazole derivatives, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Oxolamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other oxadiazole derivatives.
Biology: Studies have explored its effects on respiratory tract inflammation and its potential as an anti-inflammatory agent.
Medicine: Beyond its use as a cough suppressant, research is ongoing into its broader therapeutic potential, including its anti-inflammatory and possibly antimicrobial properties.
Industry: It is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.
Wirkmechanismus
Oxolamine hydrochloride exerts its effects primarily through its action on the respiratory tract. It reduces irritation of the nerve receptors, leading to a suppression of the cough reflex. The compound’s anti-inflammatory properties further help in reducing inflammation in the respiratory tract .
Molecular Targets and Pathways:
Nerve Receptors: It acts on the nerve receptors in the respiratory tract to reduce irritation.
Inflammatory Pathways: It modulates inflammatory pathways, reducing the release of inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Oxolamine Citrate: Another salt form of oxolamine with similar properties.
Benzonatate: A non-narcotic cough suppressant with a different mechanism of action.
Dextromethorphan: A common cough suppressant that acts on the central nervous system.
Uniqueness: Oxolamine hydrochloride is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. This dual action makes it particularly effective in treating respiratory conditions where both cough and inflammation are present .
Eigenschaften
CAS-Nummer |
1219-20-1 |
|---|---|
Molekularformel |
C14H20ClN3O |
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI-Schlüssel |
YHLIBHCNFDRYFW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
1219-20-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
959-14-8 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
683 M hydrochloride, AF 438 hydrochloride, Oxolamine HCl, Oxolamine hydrochloride |
Herkunft des Produkts |
United States |
Related Small Molecules
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)





![P,P'-[1-Hydroxy-2-(4-pyridinyl)ethylidene]bis-phosphonic Acid](/img/structure/B1677990.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)





